molecular formula C20H26N2O5 B3034791 6-乙酰氨基-4-氧代-2-螺(N-Boc-哌啶-4-基)-苯并吡喃 CAS No. 223559-44-2

6-乙酰氨基-4-氧代-2-螺(N-Boc-哌啶-4-基)-苯并吡喃

货号 B3034791
CAS 编号: 223559-44-2
分子量: 374.4 g/mol
InChI 键: RRCRRZBDYWNZSF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds involves a three-component condensation process. In the first paper, the synthesis of substituted 6-amino-5-cyanospiro-4-(piperidine-4')-2H,4H-dihydropyrazolo[3,4-b]pyrans is described, which proceeds both chemically and electrochemically. The electrochemical reactions are noted to proceed under milder conditions and yield products 12-15% greater than those obtained via chemical catalysis . The second paper also discusses a three-component condensation, but focuses on the synthesis of 1'-substituted 6-amino-spiro-4-(piperidine-4')-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitriles. This method is highlighted for its regioselectivity and the analytical purity of the products, which do not require further recrystallization .

Molecular Structure Analysis

While the exact molecular structure of "6-Acetylamino-4-oxo-2-spiro(N-Boc-piperidine-4-yl)-benzopyran" is not provided, the structure likely includes a spiro linkage between a piperidine and a pyran or pyrazole ring, similar to the compounds discussed in the papers. The presence of a spiro linkage can significantly affect the chemical properties and biological activity of the molecule due to the rigid, three-dimensional conformation it imposes .

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions of "6-Acetylamino-4-oxo-2-spiro(N-Boc-piperidine-4-yl)-benzopyran". However, the related compounds synthesized in the studies involve reactions such as condensation and potential subsequent modifications that could be applicable to the compound . The electrochemical synthesis method mentioned could be a key reaction pathway for introducing functional groups or modifying the core structure .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound of interest are not directly reported in the papers. However, the synthesis methods described suggest that the related compounds possess properties that allow for electrochemical synthesis and may exhibit regioselectivity in their reactions. The purity of the compounds obtained through these methods indicates that they have well-defined physical and chemical characteristics, which could be inferred for "6-Acetylamino-4-oxo-2-spiro(N-Boc-piperidine-4-yl)-benzopyran" as well .

科学研究应用

新型化合物库

Kim 等人 (2012) 的一项研究重点关注新型化合物库的固相平行合成,包括 N-[烷基磺酰胺基螺(2H-1-苯并吡喃-2,4-哌啶)-6-基]取代的酰胺和胺。这项工作强调了此类螺环化合物的效用,用于创建多样化的类药物库,展示了 6-乙酰氨基-4-氧代-2-螺(N-Boc-哌啶-4-基)-苯并吡喃衍生物在药物发现和开发中的潜力 (Kim、Gong、Lee 和 Seo,2012)

Sigma 受体配体

Maier 和 Wünsch (2002) 研究了螺[[2]苯并吡喃-1,4'-哌啶]作为有效且亚型选择性 σ 受体配体。他们的研究突出了此类化合物对 σ1 和 σ2 受体的亲和力,表明 6-乙酰氨基-4-氧代-2-螺(N-Boc-哌啶-4-基)-苯并吡喃衍生物在开发针对 σ 受体的新治疗剂方面的潜力 (Maier & Wünsch,2002)

组胺-3 受体拮抗剂

Dandu 等人 (2012) 合成了 1'-环丁基-6-(4-哌啶氧基)螺[苯并吡喃-2,4'-哌啶]衍生物作为高亲和力和选择性组胺-3 受体 (H3R) 拮抗剂。这项研究证明了此类螺环化合物在组胺受体调节方面的相关性,表明它们在治疗与组胺功能相关的疾病中具有潜在用途 (Dandu、Lyons、Raddatz、Huang、Aimone 和 Hudkins,2012)

降压活性

Evans 等人 (1983) 探索了 6,7-二取代反式-4-氨基-3,4-二氢-2,2-二甲基-2H-1-苯并吡喃-3-醇的降压活性,揭示了螺环苯并吡喃在心血管治疗中的潜力。此类化合物显示出增强的降血压活性,表明 6-乙酰氨基-4-氧代-2-螺(N-Boc-哌啶-4-基)-苯并吡喃衍生物在高血压管理中的可能应用 (Evans、Fake、Hamilton、Poyser 和 Showell,1983)

属性

IUPAC Name

tert-butyl 6-acetamido-4-oxospiro[3H-chromene-2,4'-piperidine]-1'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O5/c1-13(23)21-14-5-6-17-15(11-14)16(24)12-20(26-17)7-9-22(10-8-20)18(25)27-19(2,3)4/h5-6,11H,7-10,12H2,1-4H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRCRRZBDYWNZSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)OC3(CCN(CC3)C(=O)OC(C)(C)C)CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 24.8 g of 4-methoxyacetanilide, 37.3 mL of acetyl chloride and 250 mL of CH2Cl2 was refluxed until the insoluble solid was dissolved, and then cooled to 0° C. 70.0 g of AlCl3 was gradually added thereto, and then the mixture was heated under reflux for 5 hours. The reaction mixture was poured into 500 mL of water with ice, and stirred for 30 minutes. The resulting precipitate was collected through filtration, washed with water and dried under vacuum to obtain 23.5 g of 5-acetylamino-2-hydroxyacetophenone. 9.96 g of N-Boc-piperidin-4-one, 4.17 mL of pyrrolidine and 75 mL of MeOH were added to 9.66 g of the product, and heated under reflux for 13 hours. The reaction mixture was concentrated, cold MeOH was added to the residue, and the insoluble solid was taken out through filtration and dried under vacuum to obtain 16.3 g of N-{1′-[(tert-butoxy)carbonyl]-4-oxospiro[chroman-2,4′-piperidin]-6-yl}acetamide. TFA (43 mL) cooled at 0° C. was gradually added to 16.1 g of the product, and stirred at room temperature for 1 hour. The reaction mixture was concentrated, and TFA still remaining therein was removed through codistillation with toluene added thereto, and 50 mL of Et2O was added to the residue. The resulting insoluble solid was taken out through filtration, washed with Et2O/EtOAc (1/2), and dried under vacuum to obtain N-{4-oxospiro[chroman-2,4′-piperidin]-6-yl}acetamide TFA salt.
Quantity
9.96 g
Type
reactant
Reaction Step One
Quantity
4.17 mL
Type
reactant
Reaction Step One
[Compound]
Name
product
Quantity
9.66 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Acetylamino-4-oxo-2-spiro(N-Boc-piperidine-4-yl)-benzopyran
Reactant of Route 2
Reactant of Route 2
6-Acetylamino-4-oxo-2-spiro(N-Boc-piperidine-4-yl)-benzopyran
Reactant of Route 3
Reactant of Route 3
6-Acetylamino-4-oxo-2-spiro(N-Boc-piperidine-4-yl)-benzopyran
Reactant of Route 4
Reactant of Route 4
6-Acetylamino-4-oxo-2-spiro(N-Boc-piperidine-4-yl)-benzopyran
Reactant of Route 5
6-Acetylamino-4-oxo-2-spiro(N-Boc-piperidine-4-yl)-benzopyran
Reactant of Route 6
Reactant of Route 6
6-Acetylamino-4-oxo-2-spiro(N-Boc-piperidine-4-yl)-benzopyran

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。